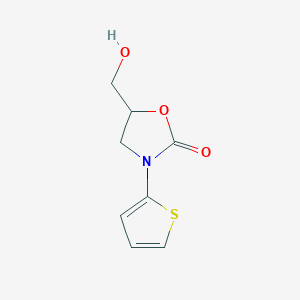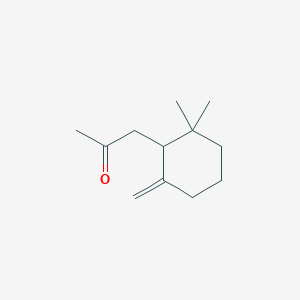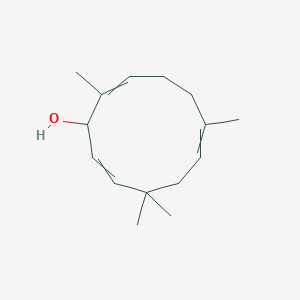
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol is a monocyclic sesquiterpene compoundThis compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol typically involves the extraction from natural sources such as the rhizomes of Zingiber zerumbet. The essential oil is obtained through steam distillation, followed by purification processes like chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale steam distillation of Zingiber zerumbet rhizomes, followed by advanced purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in the treatment of esophageal squamous cell carcinomas.
Industry: Utilized in the formulation of natural products and essential oils.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It potentiates TRAIL-induced apoptosis by up-regulating death receptors DR4 and DR5 and down-regulating cFLIP.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes, modulating the inflammatory response.
Anticancer Activity: Suppresses the proliferation of cancer cells by inhibiting key signaling pathways such as NF-κB and activating caspases.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Gingerol : Another compound found in ginger with notable anti-inflammatory and antioxidant properties.
- DL-Sulforaphane : Known for its anticancer and antioxidant effects .
Zerumbone: A closely related compound with similar biological activities.
Uniqueness
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol stands out due to its potent TRAIL-induced apoptosis potentiation and minimal cytotoxic effects on normal cells. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Propiedades
Número CAS |
252943-29-6 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11,14,16H,5-6,10H2,1-4H3 |
Clave InChI |
NLCQRJBYGGWZRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C=CC(C(=CCC1)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


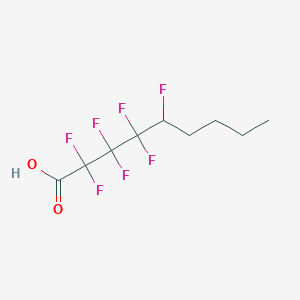

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
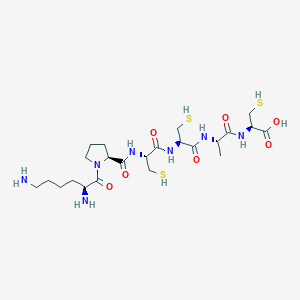
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
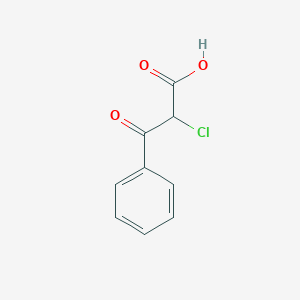
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
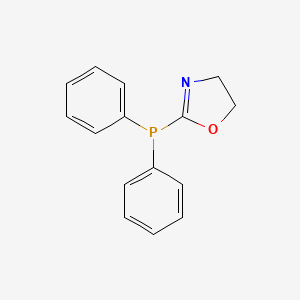
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
